N'-(diphenylacetyl)-2-iodobenzohydrazide
Description
N'-(Diphenylacetyl)-2-iodobenzohydrazide is a benzohydrazide derivative characterized by a 2-iodobenzoic acid core substituted with a diphenylacetyl hydrazide group. The compound’s structure includes a benzene ring substituted with an iodine atom at the ortho position and a hydrazide linkage (-NH-NH-) connected to a diphenylacetyl moiety (C6H5-C(O)-NH-NH-). This structural configuration confers unique physicochemical properties, including high molecular weight (average mass ~470–500 g/mol) and lipophilicity due to the aromatic iodinated backbone and diphenyl groups.
The synthesis typically involves condensation reactions between 2-iodobenzohydrazide and diphenylacetyl chloride under reflux conditions in ethanol or DMF, followed by recrystallization to purify the product . Its iodine substituent enhances electrophilicity, making it a candidate for nucleophilic substitution reactions in medicinal chemistry.
Properties
Molecular Formula |
C21H17IN2O2 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N//'-(2,2-diphenylacetyl)-2-iodobenzohydrazide |
InChI |
InChI=1S/C21H17IN2O2/c22-18-14-8-7-13-17(18)20(25)23-24-21(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,23,25)(H,24,26) |
InChI Key |
KVETXKXYMCOTQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Benzohydrazide Core
N'-(2-Furylmethylene)-2-iodobenzohydrazide (C12H9IN2O2):
N'-(4-Chlorobenzylidene)-2-iodobenzohydrazide :
N'-[(E)-Anthracen-9-ylmethylidene]-2-iodobenzohydrazide (C29H22IN2O2):
Variations in the Hydrazide Side Chain
N'-(2,2-Diphenylacetyl)-N'-(4-chlorophenyl)thiourea :
N'-[(9-Ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide (NP-10) :
Physicochemical Properties
- Solubility : Diphenylacetyl derivatives exhibit lower aqueous solubility (<0.1 mg/mL) compared to furan or chlorobenzylidene analogues due to increased hydrophobicity .
- Thermal Stability : Melting points range from 180–220°C, with diphenylacetyl derivatives showing higher thermal stability than thiourea or carbazole variants .
Mechanistic Insights
- Antimitotic Activity : The diphenylacetyl group in this compound enhances tubulin binding affinity by interacting with the colchicine-binding site, whereas NP-10’s carbazole moiety targets β-tubulin subunits .
- Antimicrobial Action : Chlorine or iodine substituents improve membrane permeability, but bulky groups like diphenylacetyl reduce diffusion efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
